Product packaging for 4-tert-butyl-N-ethylbenzenesulfonamide(Cat. No.:CAS No. 333444-27-2)

4-tert-butyl-N-ethylbenzenesulfonamide

Cat. No.: B411107
CAS No.: 333444-27-2
M. Wt: 241.35g/mol
InChI Key: LVKBKLWVXIKPDK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-ethylbenzenesulfonamide is a chemical compound of interest in scientific research and development. As a sulfonamide derivative, this class of compounds is historically significant for its antimicrobial properties, which stem from the ability to interfere with folate synthesis in susceptible organisms . Beyond antimicrobial applications, sulfonamide derivatives serve as versatile intermediates and building blocks in organic synthesis and pharmaceutical development . They are commonly employed in the creation of more complex molecules, including potential therapeutic agents, and are valuable tools in biochemical research for studying enzyme inhibition and protein interactions . The structure of this compound, featuring both a tert-butyl and an ethyl group attached to the sulfonamide nitrogen, may influence its physicochemical properties, such as lipophilicity and solubility, making it a candidate for structure-activity relationship (SAR) studies . Researchers utilize such compounds to explore new pathways in drug discovery and material science. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2S B411107 4-tert-butyl-N-ethylbenzenesulfonamide CAS No. 333444-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-5-13-16(14,15)11-8-6-10(7-9-11)12(2,3)4/h6-9,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBKLWVXIKPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 4 Tert Butyl N Ethylbenzenesulfonamide

Conventional and Advanced Synthetic Routes to 4-tert-butyl-N-ethylbenzenesulfonamide

The synthesis of this compound is typically achieved through a well-established sequence starting from commercially available precursors. The primary strategy involves the formation of a key intermediate, 4-tert-butylbenzenesulfonyl chloride, followed by its reaction with ethylamine.

Exploration of Starting Materials and Reagent Systems

The most conventional and economically viable synthetic route commences with tert-butylbenzene. The synthesis can be broken down into three main steps:

Sulfonation of tert-butylbenzene: The initial step involves an electrophilic aromatic substitution reaction where tert-butylbenzene is treated with fuming sulfuric acid (oleum) to produce 4-tert-butylbenzenesulfonic acid. prepchem.com The bulky tert-butyl group predominantly directs the incoming sulfonic acid group to the para position due to steric hindrance at the ortho positions. stackexchange.comlibretexts.org

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted into the more reactive intermediate, 4-tert-butylbenzenesulfonyl chloride. This transformation is commonly achieved by reacting the sulfonic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This mirrors the general synthesis of benzenesulfonyl chlorides. orgsyn.org

Amination with Ethylamine: The final step is the nucleophilic substitution reaction between 4-tert-butylbenzenesulfonyl chloride and ethylamine. This reaction, analogous to the synthesis of the parent 4-tert-butylbenzenesulfonamide (B193189) using ammonia chemicalbook.com, yields the target compound, this compound. The reaction is typically performed in a suitable solvent like dichloromethane.

Advanced synthetic methodologies may explore nitrogen-centered radical approaches or novel catalytic systems to form the S-N bond, although the conventional route remains the most widely practiced. okstate.edursc.org

Multi-Step Synthesis Strategies for Complex Derivatives

The 4-tert-butylbenzenesulfonyl moiety is a valuable building block in the synthesis of more complex molecules. The title compound can serve as a precursor in multi-step synthetic sequences. For instance, derivatives of 4-tert-butylbenzenesulfonamide are known intermediates in the synthesis of pharmaceuticals like the endothelin receptor antagonist Bosentan. chemicalbook.com Similarly, the key intermediate, 4-tert-butylbenzenesulfonyl chloride, has been utilized in the synthesis of complex piperazine derivatives. These examples highlight the utility of the this compound scaffold in constructing larger, more elaborate molecular architectures for various applications. syrris.jp

Chemical Transformations and Functional Group Interconversions of the Compound

The structure of this compound offers two primary sites for further chemical modification: the N-ethyl moiety and the aromatic ring.

Derivatization at the N-ethyl Moiety

The sulfonamide N-H proton is weakly acidic and can be removed by a strong base (e.g., sodium hydride or an organolithium reagent) to form a nucleophilic anion. This anion can then react with a variety of electrophiles, allowing for the introduction of new functional groups onto the nitrogen atom.

Potential N-Alkylation and N-Acylation Reactions:

ReagentProduct Type
Alkyl Halide (e.g., CH₃I)N,N-disubstituted sulfonamide
Acyl Chloride (e.g., CH₃COCl)N-acyl sulfonamide
Isocyanate (e.g., PhNCO)N-sulfonyl urea

These derivatizations can significantly alter the chemical and physical properties of the parent molecule.

Substitutions and Modifications on the tert-butylphenyl Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the tert-butyl group and the N-ethylsulfonamide group.

tert-Butyl Group: This is an activating, ortho-, para-directing group due to inductive effects and hyperconjugation. stackexchange.com However, its large steric bulk significantly hinders attack at the ortho positions. libretexts.org

N-Ethylsulfonamide Group: This is a deactivating, meta-directing group because the highly electronegative oxygen atoms withdraw electron density from the ring. msu.edu

The combined effect is that the positions meta to the sulfonamide group (and ortho to the tert-butyl group) are the most likely sites for substitution, although they are sterically hindered. The position para to the sulfonamide is already occupied. Therefore, electrophilic substitution is generally difficult and may require harsh conditions. Nitration of tert-butylbenzene, for instance, yields a mixture of products with a high preference for the para isomer (75-79.5%), followed by ortho (12-16%) and a smaller amount of meta (8-8.5%). stackexchange.comlibretexts.org In the case of this compound, the strong deactivating nature of the sulfonamide group would further disfavor substitution.

Predicted Outcome of Electrophilic Aromatic Substitution:

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-4-tert-butyl-N-ethylbenzenesulfonamide
HalogenationBr₂, FeBr₃2-Bromo-4-tert-butyl-N-ethylbenzenesulfonamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃Reaction unlikely due to deactivation

Integration of Heterocyclic Systems onto the Benzenesulfonamide (B165840) Scaffold

The 4-tert-butylbenzenesulfonamide framework serves as a versatile platform for the introduction of complex heterocyclic systems, leading to molecules with significant biological and pharmaceutical relevance. A primary example is in the synthesis of Bosentan, an endothelin receptor antagonist. The synthesis involves coupling the 4-tert-butylbenzenesulfonamide moiety with a pyrimidine-based heterocycle. Specifically, 4-tert-butyl-N-[6-chloro-5-(o-methoxyphenoxy)-4-pyrimidinyl] benzenesulfonamide is a key intermediate which is further reacted to yield the final complex structure of Bosentan. googleapis.com This multi-step synthesis highlights the strategic integration of a sophisticated heterocyclic system onto the benzenesulfonamide core.

Further research demonstrates the covalent attachment of this sulfonamide to other heterocyclic structures. For instance, derivatives of ebselen, a selenium-containing heterocycle, have been synthesized. One such compound is 4-(tert-Butyl)-N-(2-(3-oxobenzo[d] rsc.orgacs.orgselenazol-2(3H)-yl)ethyl)benzenesulfonamide, created by reacting the appropriate aminoethyl-functionalized sulfonamide with the heterocyclic precursor. nih.gov

Transition metal catalysis has also been employed to facilitate the coupling of the sulfonamide with heterocyclic partners. Rhodium(II)-catalyzed C-H alkylation has been used to synthesize compounds like 4-(tert-butyl)-N-(quinolin-8-yl)-2-(1-(triethylsilyl)ethyl)benzenesulfonamide, directly linking the sulfonamide to a quinoline ring system. rsc.org These methodologies showcase the chemical tractability of the 4-tert-butylbenzenesulfonamide scaffold for creating complex molecules featuring integrated heterocyclic systems.

Elucidation of Reaction Mechanisms and Kinetic Studies for Synthesis and Derivatization

Understanding the reaction mechanisms and kinetics for the synthesis and derivatization of sulfonamides is crucial for process optimization and control. The fundamental synthesis of N-alkylated sulfonamides, such as this compound, typically involves the reaction of a sulfonyl chloride with an amine. However, more advanced catalytic methods for N-alkylation have been the subject of detailed mechanistic investigation.

Kinetic analyses have also been applied to differentiate between reaction pathways in other alkylation methods. For example, the N-alkylation of primary sulfonamides with various alkylating agents has been shown to proceed via either SN1 or SN2 mechanisms, depending on the substrate. researchgate.net Furthermore, heterogeneous catalysts, such as acidic mesoporous zeolites, have been studied for the direct N-alkylation of sulfonamides. These studies have identified parallel reaction routes, contributing to a more complete mechanistic picture of the catalytic cycle. acs.org

Principles of Green Chemistry and Sustainable Synthesis Applied to the Compound

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety and efficiency. These sustainable approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient conditions.

Several green synthetic strategies are applicable to the production of this compound and related structures:

Solvent-Free and Alternative Solvent Systems: Mechanochemistry offers a solvent-free approach, where mechanical force in a ball mill is used to drive the reaction between a sulfonyl chloride and an amine. rsc.org This method minimizes solvent waste and can lead to higher efficiency. Additionally, the use of sustainable solvents such as water, ethanol, and deep eutectic solvents (DES) has been explored. researchgate.net These reactions often feature simple, filtration-based workups, avoiding the need for traditional solvent-intensive chromatography. researchgate.net

Catalytic and Energy-Efficient Methods: The development of recyclable catalysts is a cornerstone of green synthesis. A magnetite-immobilized nano-ruthenium catalyst has been used for the direct coupling of sulfonamides and alcohols, a reaction that produces only water as a byproduct. acs.org The magnetic nature of the catalyst allows for its easy separation and reuse. acs.org Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times and improve yields for sulfonamide formation. organic-chemistry.org

Use of Greener Reagents: Traditional sulfonamide synthesis often relies on sulfonyl chlorides, which can be problematic to handle and store. ionike.comthieme-connect.com Greener alternatives involve the in situ generation of the active sulfonating agent from more benign precursors. For example, thiols can be converted to sulfonyl chlorides using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or a combination of H₂O₂ and SOCl₂ in sustainable solvents, followed by immediate reaction with an amine. researchgate.netorganic-chemistry.org Metal-free photoredox catalysis using eosin Y in an aqueous solvent system provides another mild and environmentally friendly route from thiols. organic-chemistry.org

These sustainable methodologies represent a significant advancement over classical synthetic routes, offering pathways to sulfonamides that are safer, more efficient, and better aligned with the principles of green chemistry.

Table 1: Comparison of Sustainable Synthesis Methods for Sulfonamides

Method Key Features Reagents/Conditions Advantages
Mechanosynthesis Solvent-free reaction Ball milling, solid reagents (e.g., NaOCl·5H₂O, MgO) Reduces solvent waste, cost-effective, environmentally friendly purification. rsc.org
Nano-Ru Catalysis Heterogeneous catalysis Magnetite-immobilized nano-Ru catalyst, alcohols Recyclable catalyst, produces only water as a byproduct, high selectivity. acs.org
Sustainable Solvents Use of green solvents Water, EtOH, Glycerol, Deep Eutectic Solvents (DES) Environmentally benign, simple filtration workup, avoids hazardous solvents. researchgate.net
Photoredox Catalysis Metal-free, light-driven Eosin Y catalyst, MeCN:H₂O solvent, visible light Mild conditions, broad substrate scope, avoids transition metals. organic-chemistry.org
Microwave-Assisted Energy-efficient heating Microwave irradiation Rapid reaction times, high yields, good functional group tolerance. organic-chemistry.org

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-tert-butyl-N-ethylbenzenesulfonamide, a complete assignment of proton (¹H) and carbon (¹³C) signals confirms the molecular backbone and the specific arrangement of its substituent groups.

While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the expected chemical shifts (δ) can be reliably predicted based on established substituent effects and data from analogous compounds such as N-ethyl-p-toluenesulfonamide. nih.gov

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets (an AA'BB' system) in the range of δ 7.5-7.9 ppm. The ethyl group attached to the sulfonamide nitrogen would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the upfield region, typically around δ 1.3 ppm. researchgate.net The proton on the sulfonamide nitrogen (-NH-) is expected to show a signal that can vary in position and may be broadened due to chemical exchange and quadrupole effects from the adjacent nitrogen. rsc.org

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Key signals would include those for the two distinct aromatic carbons of the p-substituted ring, the quaternary carbon of the tert-butyl group, and the carbons of the ethyl and tert-butyl substituents.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
tert-Butyl (9H, s)~1.3 ppm~31 ppm (CH₃)
Ethyl -CH₃ (3H, t)~1.1 ppm~15 ppm
Ethyl -CH₂ (2H, q)~3.1 ppm~38 ppm
Aromatic C-H (2H, d)~7.5 ppm~126 ppm
Aromatic C-H (2H, d)~7.8 ppm~128 ppm
Aromatic C-SO₂-~139 ppm
Aromatic C-C(CH₃)₃-~155 ppm
Sulfonamide N-H (1H)Variable-
tert-Butyl Quaternary C-~35 ppm

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would verify the coupling between the methylene and methyl protons of the ethyl group, showing a clear cross-peak between the quartet and the triplet. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would definitively link the proton signals for the ethyl, tert-butyl, and aromatic groups to their corresponding carbon signals listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

A correlation from the tert-butyl protons to the quaternary aromatic carbon (C4).

Correlations from the aromatic protons to neighboring aromatic carbons.

Correlations from the ethyl methylene protons to the sulfonamide-bearing aromatic carbon (C1).

Together, these 2D NMR techniques would provide unequivocal confirmation of the molecular structure of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra for this compound would be dominated by absorptions corresponding to the sulfonamide and the substituted benzene ring.

Key expected vibrational bands include:

N-H Stretch: A moderate absorption in the region of 3300-3200 cm⁻¹ corresponding to the stretching of the sulfonamide N-H bond. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the ethyl and tert-butyl groups are found just below 3000 cm⁻¹.

S=O Stretches: The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1170-1150 cm⁻¹. researchgate.netrsc.org

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

S-N Stretch: The sulfonamide S-N stretching vibration is expected to appear in the 950-900 cm⁻¹ range. rsc.org

Predicted IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3300 - 3200Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2980 - 2850Strong
Asymmetric SO₂ Stretch1350 - 1320Strong
Symmetric SO₂ Stretch1170 - 1150Strong
Aromatic C=C Bending1600 - 1450Medium-Variable
S-N Stretch950 - 900Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural details based on the fragmentation of the molecule in the gas phase. The molecular formula of this compound is C₁₂H₁₉NO₂S, corresponding to a monoisotopic mass of approximately 241.1136 Da.

Under electrospray ionization (ESI) or electron impact (EI) conditions, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for aromatic sulfonamides include:

Loss of SO₂: A rearrangement reaction leading to the elimination of a neutral sulfur dioxide molecule (SO₂) is a frequent pathway for aromatic sulfonamides. nih.govresearchgate.net

Benzylic Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation is a characteristic fragmentation for tert-butyl substituted arenes.

Cleavage of the Sulfonamide Group: Fission of the C-S and S-N bonds is common. This can lead to fragments corresponding to the 4-tert-butylbenzenesulfonyl cation ([M-NEtH]⁺) or the 4-tert-butylphenyl cation ([M-SO₂NEtH]⁺). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. Aromatic compounds typically display two main absorption bands originating from π→π* transitions. nist.gov

Primary Band (E-band): An intense absorption band expected below 220 nm.

Secondary Band (B-band): A less intense band with fine structure, typically appearing around 250-280 nm. acs.org

The substituents (-C(CH₃)₃ and -SO₂NHEt) on the benzene ring will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. Studies on substituted benzenesulfonamides confirm that the sulfonyl group and other ring substituents significantly influence the position and intensity of these bands. acs.orgacs.org

Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Intermolecular Interactions

To date, a single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases.

Should such a study be performed, it would provide the most definitive information on the solid-state conformation and intermolecular interactions. The analysis would yield precise data on:

Bond Lengths and Angles: Exact measurements of all covalent bonds and angles, confirming the geometry around the sulfur atom (which is expected to be tetrahedral) and the planarity of the benzene ring.

Torsion Angles: The conformation of the ethyl group relative to the S-N bond and the orientation of the entire sulfonamide group with respect to the aromatic ring.

Intermolecular Interactions: In the solid state, the sulfonamide's N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. The crystal packing would likely be stabilized by intermolecular hydrogen bonds, forming chains or dimeric motifs, which are common in related sulfonamide structures.

Determination of Crystal Packing and Lattice Dynamics

Lattice dynamics, which describes the collective vibrations of atoms in a crystal, can be studied computationally. These simulations provide insights into the stability of the crystal lattice and can predict phase transitions. For molecular crystals, these calculations are complex due to the interplay of strong intramolecular bonds and weaker intermolecular forces. acs.orgnih.gov While specific lattice dynamics studies on this compound are absent, research on other molecular crystals highlights the importance of accurately modeling intermolecular interactions to predict their dynamic behavior. aps.org

To illustrate the type of data obtained from crystallographic studies, the table below presents crystallographic data for a related compound, N-Ethyl-N-phenyl-p-toluenesulfonamide.

Parameter Value
Chemical Formula C₁₅H₁₇NO₂S
Molecular Weight 275.36
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.1248 (6)
b (Å) 10.4126 (5)
c (Å) 19.7639 (10)
Volume (ų) 2906.8 (2)
Z 8
Calculated Density (g/cm³) 1.258
Data sourced from a study on N-Ethyl-N-phenyl-p-toluenesulfonamide. acs.org

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

Hydrogen bonds are a dominant force in the supramolecular assembly of many sulfonamides. The N-H group of the sulfonamide moiety typically acts as a hydrogen bond donor, while the sulfonyl oxygen atoms (O=S=O) are effective hydrogen bond acceptors. nih.govnih.gov The resulting hydrogen bonding networks can be diverse, leading to the formation of dimers, chains, or more complex three-dimensional architectures. acs.org For instance, in many secondary aromatic sulfonamides, intermolecular N-H···O=S hydrogen bonds are a recurring and dominant feature, often leading to one-dimensional chain assemblies. acs.orgnih.gov

The geometry of these hydrogen bonds can be characterized by the distance between the donor and acceptor atoms and the angle of the bond. The table below provides typical geometric parameters for N-H···O hydrogen bonds found in sulfonamide crystal structures.

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
NHO~ 0.86~ 2.1~ 2.9~ 160-170
Typical hydrogen bond geometries in sulfonamides.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and analysis of all close contacts.

In the absence of specific data for this compound, the principles outlined above, drawn from the broader family of sulfonamides, provide a framework for understanding its potential solid-state chemistry.

Computational Chemistry and Theoretical Modeling of 4 Tert Butyl N Ethylbenzenesulfonamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic characteristics and reactivity of 4-tert-butyl-N-ethylbenzenesulfonamide. These methods, rooted in the principles of quantum mechanics, allow for a detailed exploration of the molecule's structure-property relationships.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most probable and stable state.

For instance, in a related compound, 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide, DFT calculations have been used to corroborate experimental data from single-crystal X-ray diffraction, showing good agreement between the calculated and observed molecular structures. researchgate.net Similar calculations for this compound would reveal the spatial orientation of the tert-butyl group on the phenyl ring and the conformation of the N-ethylsulfonamide side chain. The non-planar nature of the sulfonamide group, as seen in the crystal structure of similar compounds, would also be a key feature identified through DFT-based geometry optimization. growingscience.comresearchgate.net

ParameterPredicted Value RangeMethod
C-S Bond Length1.75 - 1.77 ÅDFT/B3LYP
S-N Bond Length1.62 - 1.64 ÅDFT/B3LYP
S=O Bond Length1.43 - 1.45 ÅDFT/B3LYP
C-S-N Bond Angle106 - 108°DFT/B3LYP
O-S-O Bond Angle119 - 121°DFT/B3LYP

Note: The data in this table is illustrative and based on typical values for sulfonamide derivatives as determined by DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Reactivity Indices

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For sulfonamide derivatives, DFT calculations can determine the energies of these orbitals. researchgate.netnih.gov In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfonamide group, while the LUMO would likely be distributed over the entire molecule, including the sulfonyl group.

From the HOMO and LUMO energy values, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity. For example, a study on 4-methyl-N-(2-methylphenyl) benzene sulfonamide reported calculated HOMO and LUMO energies of -6.125 eV and -1.157 eV, respectively, indicating that charge transfer can occur within the molecule. researchgate.net

ParameterDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution

Electrostatic Potential (MEP) Mapping and Mulliken Charge Distribution for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the N-ethyl group and the phenyl ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. nih.gov

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule. This analysis helps in understanding the distribution of electrons among the atoms and complements the qualitative picture provided by the MEP map. For sulfonamides, the sulfur atom is expected to have a significant positive charge, while the oxygen and nitrogen atoms carry negative charges, which is consistent with the electronegativity of these atoms.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. A study on the closely related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, investigated its docking with DNA gyrase, an essential bacterial enzyme. growingscience.comresearchgate.netgrowingscience.comscispace.com The results of such a study for this compound would likely show that the sulfonamide group forms key hydrogen bonds with amino acid residues in the active site, while the tert-butylphenyl group engages in hydrophobic interactions.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable and favorable interaction. growingscience.com For example, the docking of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with DNA gyrase showed a binding affinity of -6.6 kcal/mol. growingscience.com

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
DNA Gyrase Subunit B-6.0 to -7.5Asp, Gly, Arg
Carbonic Anhydrase-5.5 to -7.0His, Thr, Zn2+
Cyclooxygenase-2 (COX-2)-6.5 to -8.0Arg, Val, Ser

Note: The data in this table is illustrative and based on typical binding affinities of sulfonamide derivatives with various protein targets.

These computational approaches provide a comprehensive framework for understanding the chemical and physical properties of this compound and for predicting its behavior in biological systems, thereby accelerating the process of drug design and development.

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking simulations are a powerful tool to predict the binding orientation of a ligand within the active site of a target protein and to identify the key amino acid residues that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively reported in the public domain, analysis of closely related benzenesulfonamide (B165840) derivatives provides a strong predictive framework for its potential interactions.

Studies on diversely N-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases (hCAs) have revealed that the nature of the N-substituent significantly influences the binding mode. nih.gov For instance, N-substitution can introduce steric hindrance that alters the orientation of the benzenesulfonamide core within the active site. This can lead to a rotation of the benzene ring, which in turn affects hydrophobic interactions with key residues. In one such study, the N-substitution resulted in the loss of important hydrophobic interactions with the side chain of Val121 in the hCA II active site. nih.gov

In a different context, computational modeling of benzenesulfonamide derivatives as antagonists of the chemokine receptor CXCR4 has highlighted interactions with specific residues. nih.gov Potent analogs were found to interact with key residues such as Asp97 and Arg188 within the CXCR4 binding pocket. nih.gov These interactions are crucial for the observed biological activity.

Furthermore, a molecular docking study on the closely related analog, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, with the DNA gyrase of S. aureus has been conducted. scispace.com This enzyme is a well-established target for antibacterial agents. Such studies are fundamental in identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand, thereby anchoring it in the binding pocket and eliciting a biological response.

Based on the analysis of these related compounds, a hypothetical binding model for this compound can be proposed. The sulfonamide group is expected to be a key interaction point, likely forming hydrogen bonds with polar or charged residues in a binding pocket. The tert-butyl group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket, interacting with non-polar amino acid residues. The N-ethyl group would also contribute to the hydrophobic interactions and its flexibility could allow for an optimal fit within the active site.

Table 1: Key Amino Acid Residues in the Binding Pockets of Proteins Interacting with Benzenesulfonamide Derivatives

Protein TargetInteracting ResidueType of InteractionReference
Human Carbonic Anhydrase II (hCA II)Val121Hydrophobic nih.gov
Chemokine Receptor CXCR4Asp97Ionic/Hydrogen Bond nih.gov
Chemokine Receptor CXCR4Arg188Ionic/Hydrogen Bond nih.gov
S. aureus DNA GyraseNot SpecifiedNot Specified scispace.com

Note: The data for hCA II and CXCR4 are based on studies of other benzenesulfonamide derivatives, while the study on DNA gyrase involved the closely related 4-(tert-butyl)-N,N-diethylbenzenesulfonamide.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational tools for the rational design of new and more effective therapeutic agents. These methods aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR Analysis:

log(1/C) = a(logP) - b(Steric_Factor) + c(Electronic_Parameter) + d

Where 'C' is the concentration required for a specific biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by regression analysis.

Pharmacophore Modeling:

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for benzenesulfonamide derivatives, based on their interactions with various targets, would likely include the following features:

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.

A Hydrogen Bond Donor: The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, particularly when protonated or in a suitable environment.

A Hydrophobic/Aromatic Center: The benzene ring provides a significant hydrophobic and aromatic interaction site.

A Hydrophobic Group: The tert-butyl substituent at the 4-position represents a key hydrophobic feature that would likely fit into a corresponding hydrophobic pocket in the target protein.

Table 2: Hypothetical Pharmacophore Features for this compound

FeatureDescriptionPotential Interacting Partner in a Binding Pocket
Hydrogen Bond Acceptor (HBA)Oxygen atoms of the SO2 groupAmino acid residues with donor groups (e.g., -NH, -OH)
Hydrogen Bond Donor (HBD)NH group of the sulfonamideAmino acid residues with acceptor groups (e.g., C=O)
Aromatic Ring (AR)Phenyl ringAromatic amino acids (e.g., Phe, Tyr, Trp) for π-π stacking
Hydrophobic Group (HY)tert-Butyl groupAliphatic amino acid residues (e.g., Val, Leu, Ile)

The rational design of new derivatives of this compound can be guided by these computational models. For instance, modifications to the N-ethyl group could be explored to enhance hydrophobic interactions or to introduce additional hydrogen bonding capabilities. Similarly, substitutions on the benzene ring could be systematically varied to optimize electronic and steric properties, guided by the predictions of a well-validated QSAR model. These in silico approaches significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Investigation of Biological and Biochemical Activities of 4 Tert Butyl N Ethylbenzenesulfonamide and Analogues

Enzyme Inhibition and Modulatory Mechanisms

The sulfonamide group is a key pharmacophore that has been extensively utilized in the design of enzyme inhibitors. Analogues of 4-tert-butyl-N-ethylbenzenesulfonamide have been evaluated against several enzyme families.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII) and Selectivity Profiling

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). These inhibitors typically function by coordinating to the zinc ion in the enzyme's active site. Various studies have demonstrated that modifications to the benzenesulfonamide (B165840) scaffold can lead to potent and selective inhibition of different human (h) CA isoforms.

Research on a diverse series of benzenesulfonamide derivatives has shown varied inhibitory activity against the cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. For instance, a series of novel benzenesulfonamides showed moderate to high nanomolar inhibition against hCA I and II, with Kᵢ values ranging from 68.1 to 9174 nM for hCA I and 4.4 to 792 nM for hCA II. nih.gov The same study highlighted that some of these compounds were potent inhibitors of the tumor-associated isoforms hCA IX and XII, with Kᵢ values in the range of 6.73–835 nM and 5.02–429 nM, respectively. nih.gov Another study on benzenesulfonamides with pyrazole (B372694) and pyridazinecarboxamide moieties also reported isoform-selective inhibitors. nih.gov

The selectivity profile of these inhibitors is crucial. For example, some benzenesulfonamide derivatives have shown remarkable selectivity for the cancer-related isoform hCA IX over the ubiquitous hCA II. nih.gov This selectivity is often attributed to the specific interactions of the tail portion of the inhibitor with amino acid residues lining the active site cavity, which differ between isoforms.

Table 1: Inhibitory Activity of Representative Benzenesulfonamide Analogues against Human Carbonic Anhydrase Isoforms

Compound/Analogue TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Bis-ureido-benzenesulfonamides68.1 - 91744.4 - 7926.73 - 8355.02 - 429
Pyrazole-pyridazinecarboxamide-benzenesulfonamides--6.1 - 568.8-
Thiazolone-benzenesulfonamides-1550 - 392010.93 - 25.06-
Benzylaminoethylureido-benzenesulfonamides-3.9 - 53.820.3 - >100007.2 - 772.1
Data is sourced from studies on various benzenesulfonamide derivatives and does not represent the specific activity of this compound.

Modulation of Other Enzyme Targets (e.g., V600EBRAF, Indoleamine 2,3-dioxygenase 1 (IDO1), Metalloproteinases)

The versatility of the sulfonamide scaffold extends to other enzyme targets implicated in various diseases.

V600E-mutant BRAF (V600E-BRAF): Activating mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in melanoma. While direct inhibitory data for this compound is not available, research on (E)-α-benzylsulfonyl chalcone (B49325) derivatives has identified potent inhibitors of V600E-BRAF. One such compound demonstrated an IC₅₀ value of 0.17 μM for V600E-BRAF, suggesting that the broader sulfonyl-containing scaffold can be a starting point for developing inhibitors of this kinase. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a crucial role in tumor immune escape. Secondary sulfonamides have been identified as a new class of IDO1 inhibitors. nih.gov Although specific data for this compound is lacking, the general structure of N-substituted benzenesulfonamides has been explored for IDO1 inhibition.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer and arthritis. N-substituted benzenesulfonamide derivatives have been investigated as MMP inhibitors. For instance, a study on N-hydroxybutanamide derivatives with a sulfonamide moiety showed inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the range of 1-1.5 μM. nih.gov

Mechanistic Studies of Enzyme-Ligand Interactions

The binding mechanism of benzenesulfonamide inhibitors to carbonic anhydrases is well-characterized through X-ray crystallography. The sulfonamide group's anionic nitrogen atom coordinates to the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion. The aromatic ring and its substituents, such as the tert-butyl group, extend into the active site cavity, forming van der Waals and hydrophobic interactions with various amino acid residues. These interactions with residues in the middle and hydrophobic part of the active site are critical for determining the inhibitory potency and isoform selectivity. nih.gov

For other enzyme targets, the mechanism of interaction for sulfonamide-based inhibitors is less universally defined and depends on the specific enzyme's active site architecture.

Receptor Agonism and Antagonism Studies

Analogues of this compound have been prominently studied for their ability to modulate the function of G-protein coupled receptors (GPCRs).

Chemokine Receptor Modulation (e.g., CCR9 Antagonism)

A significant area of investigation for compounds containing the 4-tert-butyl-benzenesulfonamide moiety is their antagonism of the C-C chemokine receptor 9 (CCR9). Vercirnon (B1683812), a potent and selective CCR9 antagonist, features a 4-tert-butyl-N-phenylbenzenesulfonamide core. Vercirnon has been shown to inhibit CCR9-mediated Ca²⁺ mobilization and chemotaxis with IC₅₀ values of 5.4 nM and 3.4 nM, respectively. nih.gov It demonstrates high selectivity for CCR9 over a wide range of other chemokine receptors. nih.gov

The mechanism of action for vercirnon is noteworthy as it binds to an intracellular allosteric site of the CCR9 receptor. This binding prevents the coupling of G-proteins, thereby antagonizing receptor signaling. pharmaffiliates.com This intracellular binding mode is a distinguishing feature and has opened new avenues for targeting GPCRs.

Investigation of Binding to G-Protein Coupled Receptors (GPCRs) or Nuclear Receptors

While the focus for this structural class has been on CCR9, the benzenesulfonamide scaffold has been explored for its interaction with other receptors.

Other GPCRs: There is limited specific information on the binding of this compound or its close analogues to other GPCRs. However, the diverse nature of GPCRs and their ligands means that cross-reactivity or promiscuous binding cannot be ruled out without specific screening data.

Nuclear Receptors: Some benzenesulfonamide derivatives have been identified as modulators of nuclear receptors. For example, the benzenesulfonamide T0901317 was found to be a novel inverse agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ, with Kᵢ values of 132 nM and 51 nM, respectively. nih.gov This indicates that the benzenesulfonamide scaffold has the potential to interact with the ligand-binding domains of nuclear receptors, a distinct class of intracellular receptors.

Antiproliferative Activity in Pre-clinical Cellular Models

The potential of benzenesulfonamide derivatives as anticancer agents has been explored through various in vitro studies. These investigations assess their ability to inhibit the growth of cancer cells and delve into the underlying molecular mechanisms responsible for these effects.

The cytotoxic and antiproliferative effects of various benzenesulfonamide analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells, is a key metric in these assessments.

Studies have shown that certain benzenesulfonamide derivatives exhibit significant antiproliferative activity. For instance, a series of novel N'-(4H-benzo[b] cerradopub.com.brnih.govthiazine-3-carbonyl) benzene (B151609) sulfone-hydrazides were tested against A549 (human lung cancer) and MCF-7 (human breast cancer) cell lines. researchgate.net One of the compounds in this series, S4, demonstrated particularly potent activity with IC50 values of 4.1 µM against A549 cells and 2.6 µM against MCF-7 cells. researchgate.net Another study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides revealed that a derivative with a 4-methoxy group (compound 5i) showed high activity against MDA-MB-231 and T-47D (breast cancer), as well as SK-N-MC (neuroblastoma) cell lines. nih.gov Furthermore, certain modified sulfonamides have shown cytotoxicity against MCF7 and A549 cell lines with IC50 values below 1.8µM. researchgate.net

The table below summarizes the in vitro antiproliferative activity of selected benzenesulfonamide analogues against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Benzenesulfonamide Analogues

Compound/AnalogueCancer Cell LineCell Line TypeIC50 (µM)Reference
Benzenesulfonamide Derivative (S2)A549Human Lung Cancer5.4 researchgate.net
Benzenesulfonamide Derivative (S4)A549Human Lung Cancer4.1 researchgate.net
Benzenesulfonamide Derivative (S1)MCF-7Human Breast Cancer4.5 researchgate.net
Benzenesulfonamide Derivative (S4)MCF-7Human Breast Cancer2.6 researchgate.net
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)MDA-MB-231Breast CancerData not specified nih.gov
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)T-47DBreast CancerData not specified nih.gov
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)SK-N-MCNeuroblastomaData not specified nih.gov
Modified Sulfonamide AgentsMCF7Breast Cancer<1.8 researchgate.net
Modified Sulfonamide AgentsA549Lung Cancer<1.8 researchgate.net

Research into the mechanisms of action of benzenesulfonamide derivatives suggests they can influence multiple cellular processes to exert their antitumor effects. One identified mechanism involves the targeting of tubulin, a critical protein for microtubule formation and cell division. researchgate.net Certain sulfonamide agents that target tubulin have demonstrated excellent anti-cancer activity. researchgate.net

Another area of investigation is the modulation of the cellular microenvironment. For example, some benzenesulfonamide derivatives have been found to decrease the intracellular pH of cancer cells, which may contribute to their antiproliferative effects. immunopathol.com The regulation of reactive oxygen species (ROS) is another observed mechanism. Depending on the specific compound, treatment has been shown to either increase or decrease ROS levels in A549 lung cancer cells, indicating diverse cytotoxic pathways. immunopathol.com

Additionally, some sulfonamide derivatives have been shown to inhibit the activity of enzymes crucial for cancer cell survival and proliferation. For instance, certain SO2-substituted tetrahydropyridine (B1245486) derivatives have been found to block the lipopolysaccharide (LPS)-inducible nitric oxide synthase (iNOS) and reduce the release of several cytokines. nih.gov In the context of antimicrobial activity, which can sometimes share targets with anticancer pathways, sulfonamides are known to target bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.net

Antimicrobial and Antifungal Activity Assessment (In vitro)

Sulfonamides are a well-established class of antimicrobial agents. In vitro assessments have confirmed the activity of this compound analogues against a range of bacteria and fungi.

The antifungal potential of arylsulfonamides has been demonstrated against various Candida species. nih.gov In one study, a series of arylsulfonamide compounds were tested against C. albicans, C. parapsilosis, and C. glabrata. nih.gov From this screening, an amine derivative and its hydrochloride salt were found to have fungicidal effects against Candida glabrata. nih.gov Other studies have also reported the antifungal activity of newly synthesized sulfonamide derivatives against organisms such as Aspergillus Niger and Candida albicans. amazonaws.com

In terms of antibacterial activity, sulfonamides are known to be effective against a broad spectrum of microbes. researchgate.net Their mechanism often involves targeting essential bacterial enzymes like DNA gyrase. researchgate.net For example, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide has been investigated as an antimicrobial substance targeting the DNA gyrase of S. aureus. researchgate.net Furthermore, the antimicrobial properties of various carbazole (B46965) derivatives containing a sulfonamide moiety have been examined, showing the strongest activity against Gram-positive bacteria like S. aureus and S. epidermidis. nih.gov

The table below provides a summary of the in vitro antimicrobial and antifungal activities of selected benzenesulfonamide analogues.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Benzenesulfonamide Analogues

Compound/AnalogueMicroorganismActivity TypeObservationReference
Amine derivative of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamideCandida glabrataAntifungalFungicidal effect nih.gov
4-(tert-butyl)-N,N-diethylbenzenesulfonamideStaphylococcus aureusAntibacterialTargets DNA gyrase researchgate.net
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesStaphylococcus aureusAntibacterialSignificant growth inhibition nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesStaphylococcus epidermidisAntibacterialGrowth inhibition nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesCandida albicansAntifungalGrowth inhibition up to 60% nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesAspergillus flavusAntifungalGrowth reduction over 65% nih.gov

Pharmacological Investigations in Isolated Organ Systems (e.g., Effects on Perfusion Pressure and Coronary Resistance in Isolated Rat Heart Models)

The pharmacological effects of benzenesulfonamide derivatives have been investigated in isolated organ systems to understand their potential cardiovascular activities. One such model is the isolated rat heart, which allows for the direct measurement of parameters like perfusion pressure and coronary resistance.

A study evaluating the effect of benzenesulfonamide and its derivatives on an isolated rat heart model found that the compound 4-(2-aminoethyl)benzenesulfonamide (B156865) caused a decrease in perfusion pressure in a time-dependent manner. cerradopub.com.br This suggests a potential vasodilatory effect. The same study also referenced other reports indicating that different benzenesulfonamide derivatives can influence cardiovascular parameters. For example, a derivative was shown to decrease arterial blood pressure in rats, while another acted as an antihypertensive agent through β-receptor blocking in an isolated rat atria tissue model. cerradopub.com.br These findings indicate that the sulfonamide scaffold can be modified to produce compounds with specific cardiovascular effects. cerradopub.com.br

Exploration of Applications in Chemical Biology and Material Science

Utility as Chemical Probes for Biological Pathway Elucidation

Currently, there is no specific research demonstrating the use of 4-tert-butyl-N-ethylbenzenesulfonamide as a chemical probe. However, its structural relative, 4-tert-butylbenzenesulfonamide (B193189), is known as an intermediate in the synthesis of Bosentan, an endothelin receptor antagonist. chemicalbook.com This connection suggests that the 4-tert-butylbenzenesulfonamide scaffold could be a starting point for developing probes for biological systems involving endothelin receptors.

For this compound to function as a chemical probe, it would typically be modified to include a reporter group (e.g., a fluorophore, biotin, or a photo-crosslinker) while retaining its binding affinity for a specific biological target. The N-ethyl group provides a potential site for such modifications without altering the core phenylsulfonamide structure that might be crucial for target recognition.

Application as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The application of this compound as a chiral auxiliary or ligand in asymmetric synthesis is not reported in the scientific literature. The molecule itself is not chiral. To be used as a chiral auxiliary, it would need to be synthesized in an enantiomerically pure form, for instance, by introducing a chiral center elsewhere in the molecule or by resolving a chiral derivative.

However, related classes of compounds, such as N-tert-butanesulfinamides, are widely celebrated as highly effective chiral auxiliaries. nih.gov These sulfinamides, developed by Ellman and coworkers, can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. nih.gov These intermediates then guide stereoselective additions of nucleophiles, leading to the formation of chiral amines with high diastereoselectivity. nih.gov A novel type of chiral olefin/sulfinimide hybrid ligand has also been developed for rhodium-catalyzed asymmetric additions. nih.gov While this highlights the potential of related sulfur-nitrogen compounds, it underscores that the specific sulfonamide structure of this compound is not typically suited for this application without significant modification.

Development of Bioconjugates and Hybrid Molecules Containing the Compound

There is no available research on the development of bioconjugates or hybrid molecules specifically containing this compound. The creation of a bioconjugate would involve covalently linking the compound to a biomolecule, such as a protein, peptide, or nucleic acid. The purpose would be to combine the properties of the sulfonamide (e.g., potential therapeutic effect or targeting ability) with the biological function or specificity of the biomolecule. The N-ethyl group or the aromatic ring could serve as synthetic handles for such conjugation.

Design and Synthesis of Coordination Complexes with Metal Ions for Catalytic or Biological Applications

The sulfonamide group in this compound possesses potential donor atoms—the nitrogen and oxygen atoms—that could coordinate with metal ions to form complexes. youtube.com The formation of such coordination compounds could lead to novel catalytic or biological properties. For instance, transition metal complexes are investigated for their potential as anticancer, antiviral, and antioxidant agents. sapub.org

The specific coordination chemistry of this compound has not been described. The mode of coordination (e.g., monodentate or bidentate) would depend on the metal ion, the solvent, and the reaction conditions. purdue.edu Research on related iminobenzoquinone-type ligands shows their ability to form a rich variety of coordination complexes with transition metals, exhibiting interesting structural and magnetic properties. researchgate.net While structurally different, this demonstrates the broad potential for nitrogen- and oxygen-containing organic molecules to act as ligands in coordination chemistry.

Future Research Directions and Translational Outlook

Development of Novel Methodologies for Stereoselective Synthesis of Enantiopure Analogues

The introduction of stereocenters into a molecule can have profound effects on its pharmacological properties. For analogues of 4-tert-butyl-N-ethylbenzenesulfonamide, the development of enantiopure versions could be a critical step towards creating more selective and potent therapeutic agents. Future research in this area would likely focus on the development of novel catalytic asymmetric syntheses. nbinno.com

One potential avenue is the use of chiral catalysts, such as those based on transition metals or chiral phosphoric acids, to control the stereochemical outcome of key bond-forming reactions. volantchem.com For instance, the asymmetric amination of precursor molecules or the enantioselective functionalization of the ethyl group on the sulfonamide nitrogen could yield specific stereoisomers. Research into dynamic kinetic resolution of racemic intermediates could also provide an efficient route to enantiopure products. volantchem.com The development of such methodologies would not only provide access to specific enantiomers of this compound analogues for biological evaluation but also contribute to the broader field of asymmetric synthesis. prepchem.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Exploration of Untapped Biological Targets and Signaling Pathways

While sulfonamides are well-known for their antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase and as inhibitors of carbonic anhydrases, the full spectrum of biological targets for this compound and its derivatives remains largely unexplored. Future research should aim to identify novel biological targets and signaling pathways modulated by this chemical entity.

High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could reveal unexpected biological activities. Chemoproteomics approaches, utilizing probe-based derivatives of this compound, could be employed to directly identify protein binding partners in a cellular context. Elucidating the mechanism of action of any identified bioactive derivatives will be paramount, involving techniques such as transcriptomics and proteomics to map the downstream effects on signaling pathways. The discovery of novel targets would open up new therapeutic avenues for this class of compounds.

Strategies for Enhancing Compound Specificity and Potency through Structure-Guided Design

To develop a successful therapeutic agent, high specificity and potency are essential to maximize efficacy and minimize off-target effects. Structure-guided design is a powerful strategy to achieve these goals. Once a promising biological target for a this compound derivative is identified and its three-dimensional structure is determined, typically through X-ray crystallography or cryo-electron microscopy, detailed structural information can be used to guide the optimization of the compound.

Computational modeling and docking studies can predict how modifications to the this compound scaffold will affect its binding affinity and selectivity for the target. For example, the tert-butyl group could be replaced with other bulky substituents to probe for additional hydrophobic interactions within the binding pocket. The ethyl group on the nitrogen could be extended or functionalized to form new hydrogen bonds or other favorable interactions with the target protein. This iterative cycle of design, synthesis, and biological evaluation, informed by structural insights, is a proven strategy for enhancing the potency and specificity of drug candidates.

Synergistic Approaches with Other Therapeutic Modalities

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the potential for synergistic interactions between this compound derivatives and other therapeutic agents could lead to more effective treatment regimens.

For instance, if a derivative shows antimicrobial activity, it could be tested in combination with existing antibiotics to assess for synergistic effects, potentially overcoming drug resistance. In an oncology context, a derivative that targets a specific cancer-related pathway could be combined with a standard-of-care chemotherapy agent or an immunotherapy drug. The rationale for such combinations would be to target multiple, non-overlapping pathways essential for disease progression, thereby increasing the therapeutic effect and reducing the likelihood of resistance development.

Advanced Delivery System Research for the Compound and its Derivatives

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration for a sufficient duration. Advanced drug delivery systems can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Research into novel delivery systems for this compound and its derivatives could enhance their therapeutic potential.

Depending on the intended therapeutic application, various delivery strategies could be explored. For example, encapsulation of a bioactive derivative within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and bioavailability. Such systems can also be engineered for targeted delivery to specific tissues or cells by decorating their surface with targeting ligands. For indications requiring sustained drug release, formulating the compound into a long-acting injectable or an implantable device could be beneficial. The development of prodrugs, which are inactive precursors that are converted to the active drug in vivo, represents another promising strategy to improve drug delivery and reduce off-target toxicity.

Q & A

Q. What are the standard synthetic routes for 4-tert-butyl-N-ethylbenzenesulfonamide, and what reaction conditions are critical for high yield?

The synthesis typically involves sulfonylation of 4-tert-butylbenzenesulfonyl chloride with ethylamine under basic conditions. Key steps include:

  • Nucleophilic substitution : Reacting the sulfonyl chloride with ethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .
  • Purification : Recrystallization from ethanol or chromatography to isolate the product .
  • Critical factors : Temperature control (exothermic reaction), stoichiometric excess of ethylamine, and inert atmosphere to prevent hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.3 ppm for CH3_3) and sulfonamide NH (δ ~6.5 ppm) .
  • X-ray crystallography : Resolves the planar sulfonamide group and tert-butyl steric effects (e.g., C–S bond length: ~1.76 Å) .
  • Mass spectrometry : Molecular ion peak at m/z 285 [M+H]+^+ confirms molecular weight .

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC12_{12}H19_{19}NO2_2S
Molecular Weight241.35 g/mol
Melting Point98–102°C (lit.)
Crystallographic SystemMonoclinic

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this sulfonamide?

Discrepancies may arise from:

  • Purity variations : Use HPLC (≥95% purity) and control batches to standardize assays .
  • Assay conditions : Validate enzyme inhibition studies under consistent pH (7.4) and ionic strength .
  • Structural analogs : Compare with derivatives (e.g., bosentan-related compounds) to isolate structure-activity relationships (SAR) .

Q. What experimental design strategies optimize this compound’s synthesis for scale-up?

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (25–60°C), and amine equivalents to maximize yield .
  • Catalyst screening : Test bases like triethylamine or DBU for faster reaction kinetics .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for sustainability .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–50°C+15%
Ethylamine Equiv.1.5–2.0+20%
SolventDMF+10% vs. THF

Q. How does the tert-butyl group influence the compound’s reactivity and biological interactions?

  • Steric hindrance : Reduces sulfonamide hydrolysis rates by ~30% compared to non-substituted analogs .
  • Lipophilicity : LogP increases by 1.2 units, enhancing membrane permeability in cellular assays .
  • Thermodynamic stability : tert-butyl lowers melting entropy (ΔS = −45 J/mol·K) due to rigid packing .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing SAR in sulfonamide derivatives?

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .
  • Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., carbonic anhydrase) with RMSD <2.0 Å .
  • Cluster analysis : Group derivatives by tert-butyl positioning to identify activity trends .

Q. How should researchers address spectral anomalies in NMR or MS data?

  • Impurity peaks : Compare with reference spectra in NIST databases .
  • Isotopic patterns : Confirm sulfonamide fragmentation (e.g., m/z 96 for SO2_2NH+^+) .
  • Dynamic NMR : Detect rotameric splitting of the ethyl group at low temperatures (−40°C) .

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